Penfluridol, chemically known as 1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl) phenyl]-4-piperidinol, is a diphenylbutylpiperidine derivative. [] It belongs to the first generation of antipsychotic drugs. [, , ] Penfluridol has gained significant attention in recent years for its potential anticancer properties, exhibiting activity against various cancer cell lines in vitro and in vivo. [, , , , , ]
The synthesis of penfluridol involves multiple steps that typically include the following:
Penfluridol has a complex molecular structure characterized by its diphenylbutylpiperidine backbone. The molecular formula is with a molecular weight of approximately 360.44 g/mol.
Penfluridol undergoes several chemical reactions during its synthesis and potential metabolic processes:
Penfluridol primarily exerts its antipsychotic effects through blockade of dopamine D2 receptors in the central nervous system. This action reduces dopaminergic neurotransmission associated with psychotic symptoms.
These properties are essential for formulation development and therapeutic efficacy .
Penfluridol has diverse applications beyond traditional antipsychotic use:
Recent findings highlight penfluridol's promise as a repurposed agent in cancer therapy, showcasing its versatility as both an antipsychotic medication and a potential chemotherapeutic agent .
Penfluridol exerts its primary antipsychotic effects through potent and prolonged antagonism of central dopamine D₂ receptors. With a dissociation constant (Kd) of approximately 159 nM for the human D₂ receptor, it effectively blocks dopaminergic neurotransmission, alleviating positive symptoms of psychosis such as hallucinations and delusions [6] [10]. This high-affinity blockade disrupts dopamine-mediated signaling in mesolimbic and mesocortical pathways. Crucially, penfluridol demonstrates sustained receptor occupancy due to its exceptional lipophilicity, facilitating accumulation in lipid-rich neural tissues and prolonged receptor interaction far exceeding its plasma half-life [1] [8].
Long-term administration induces significant neuroadaptations. Research using a rat model demonstrated that withdrawal after six weeks of penfluridol treatment resulted in dopaminergic supersensitivity in key brain regions. Local dopamine application into the nucleus accumbens of treated rats provoked a 3-5 fold greater increase in locomotor activity compared to controls. Similarly, dopamine application in the corpus striatum induced a marked stereotyped behavioral syndrome exclusively in penfluridol-pretreated animals. This supersensitivity, attributed to compensatory upregulation of postsynaptic dopamine receptors, highlights the profound and lasting impact of chronic D₂ blockade by penfluridol on neuronal circuitry regulating motor activity and behavior [2].
Table 1: Key Dopaminergic Interactions of Penfluridol
Receptor Subtype | Binding Affinity (Ki, nM) | Primary Functional Consequence | Biological Significance |
---|---|---|---|
Dopamine D₂ | 159 [6] | High-affinity antagonism | Primary antipsychotic mechanism; reduces positive symptoms of schizophrenia |
Dopamine D₁ | 147 [6] | Antagonism | Potential modulation of cognitive and affective functions; role in EPS less defined |
Dopamine D₃ | 136 [6] | Antagonism | May contribute to effects on mood and reward pathways; potential influence on metabolic side effects |
Dopamine D₅ | 125 [6] | Antagonism | Functional significance in psychosis less clear; may modulate neuronal excitability |
Beyond dopamine receptor antagonism, penfluridol exhibits high-affinity blockade of low-voltage-activated T-type calcium channels (T-channels). Electrophysiological studies utilizing heterologously expressed human T-channel subtypes (α1G/Cav3.1, α1H/Cav3.2, α1I/Cav3.3) revealed penfluridol as a potent inhibitor, with Kd values ranging between 70-100 nM. This potency exceeds that of many conventional neuroleptics; haloperidol, for instance, is 12-20 times less effective against these channels [3]. Penfluridol demonstrates subtype selectivity, exhibiting slightly higher affinity for α1G and α1I subtypes compared to α1H.
Mechanistically, penfluridol acts as a state-dependent blocker, preferentially binding to and stabilizing the inactivated state of T-channels. This is evidenced by its significant negative shift (hyperpolarization) of the steady-state inactivation curve (h∞), effectively reducing the fraction of channels available for activation at physiological resting membrane potentials. Penfluridol minimally affects channel activation kinetics or the time course of inactivation once activated [3]. Blockade of neuronal T-channels, critical for regulating neuronal excitability, burst firing, and rhythmic oscillations, particularly in thalamocortical circuits, contributes significantly to penfluridol's neuroleptic profile and may underlie its potential utility in conditions like epilepsy. T-channel inhibition also disrupts calcium-dependent signaling crucial for cellular proliferation and hormone secretion in non-neuronal contexts [3] [6].
Table 2: T-Type Calcium Channel Blockade by Penfluridol
T-Channel Subtype | Approx. Kd (nM) | Relative Potency vs. Haloperidol | Key Functional Impact of Blockade |
---|---|---|---|
α1G (Cav3.1) | ~70 [3] | 12-20 fold more potent | Suppression of thalamocortical burst firing; potential anti-epileptic effects; inhibition of cellular proliferation |
α1H (Cav3.2) | ~100 [3] | 12-20 fold more potent | Modulation of neuronal excitability, nociception; role in hormone secretion (e.g., aldosterone) |
α1I (Cav3.3) | ~70-80 [3] | 12-20 fold more potent | Regulation of neuronal bursting in hippocampus/substantia nigra; potential impact on sleep rhythms |
A major frontier in penfluridol research focuses on its potent anti-metastatic activity, mediated primarily through disrupting integrin signaling. Integrins, heterodimeric transmembrane receptors linking the extracellular matrix (ECM) to the intracellular cytoskeleton, are critical drivers of cancer cell migration, invasion, and survival, particularly during metastasis. Penfluridol significantly downregulates the expression and function of key integrins, notably integrin α6β4, in aggressive triple-negative breast cancer (TNBC) cells (MDA-MB-231, HCC1806, 4T1) [4] [7].
Treatment with penfluridol (4-6 µM) induces a rapid and substantial decrease in integrin α6 and β4 subunit protein levels. Critically, it disrupts the integrin-FAK-paxillin-Rac/ROCK signaling cascade:
Functional assays confirm the impact of this molecular disruption. Penfluridol (4 µM) inhibits 4T1 cell migration by 61% and 76% at 18h and 36h, respectively, in wound-healing assays. Transwell invasion assays show approximately 60% reduction in cell invasion capacity [4] [7]. These in vitro findings translate to dramatic in vivo effects in metastatic models. In an orthotopic TNBC model, penfluridol administration suppressed primary tumor growth by 49%. More impressively, it inhibited metastatic brain tumor growth by 90% (intracardiac injection model) and 72% (intracranial injection model), correlating with reduced integrin β4 expression and increased apoptosis within tumors [4] [7]. This potent suppression of brain metastasis is particularly significant given penfluridol's ability to cross the blood-brain barrier, overcoming a major limitation of many conventional chemotherapeutics.
Penfluridol's receptor interaction profile extends beyond dopamine receptors, encompassing significant activity at serotonergic and adrenergic receptors, which contribute to both its CNS effects and emerging oncological actions. Comprehensive receptor screening reveals moderate-to-high affinity for several serotonin (5-HT) receptor subtypes and adrenergic receptors, with potential functional consequences [5] [6] [9]:
The interplay between these monoaminergic systems underscores penfluridol's complex neuropharmacology and hints at potential mechanisms contributing to its diverse biological effects beyond psychosis.
Penfluridol exerts profound cytotoxic effects in various cancer cell lines, including acute myeloid leukemia (AML), through induction of mitochondrial stress and oxidative damage. Treatment triggers a rapid and dose-dependent increase in intracellular ROS levels across AML cell lines (HL-60, U937, MV4-11), irrespective of their FLT3 mutation status (wild-type or ITD-mutated) [9]. This ROS surge acts as a critical upstream mediator of penfluridol's cellular effects:
This mechanism highlights penfluridol's ability to exploit redox vulnerabilities in cancer cells. By inducing mitochondrial ROS, it activates a PP2A-mediated stress response that simultaneously initiates apoptotic death while provoking a cytoprotective autophagic response. Combining penfluridol with autophagy inhibitors presents a rational strategy to overcome therapeutic resistance.
Table 3: Mitochondrial Dysfunction, ROS, and Downstream Signaling in Penfluridol-Treated Cancer Cells
Key Event | Downstream Consequences | Functional Outcome | Therapeutic Modulation |
---|---|---|---|
↑ Intracellular ROS | Oxidation of cellular components; Activation of stress pathways | Oxidative damage; Activation of PP2A | N-acetylcysteine (NAC) pre-treatment blocks effects |
PP2A Activation | Dephosphorylation/inactivation of Akt, ERK, p38, JNK | Inhibition of pro-survival signaling; Deregulation of cell cycle and metabolism | FTY720 enhances; Okadaic acid (OA) blocks |
Apoptosis Induction | Caspase-3 activation; PARP cleavage; Nuclear fragmentation | Programmed cell death | Enhanced by autophagy inhibitors (3-MA, CQ) |
(Cytoprotective) Autophagy Induction | LC3-II conversion; AVO formation; p62 degradation | Lysosomal degradation of cellular components; Temporary survival under stress | Blockade by 3-MA or CQ synergistically increases apoptosis |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: